molecular formula C18H17N3O2S B11366802 N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-propoxybenzamide

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-propoxybenzamide

Cat. No.: B11366802
M. Wt: 339.4 g/mol
InChI Key: GLKRLHLNQPIXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-propoxybenzamide is a compound belonging to the class of 1,2,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound consists of a thiadiazole ring attached to a phenyl group and a propoxybenzamide moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-propoxybenzamide typically involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-amine with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature . The product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-propoxybenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, the compound can inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis .

Comparison with Similar Compounds

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-propoxybenzamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

This compound stands out due to its unique combination of structural elements, which contribute to its diverse range of applications and potential therapeutic benefits.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-propoxybenzamide

InChI

InChI=1S/C18H17N3O2S/c1-2-12-23-15-10-8-14(9-11-15)17(22)20-18-19-16(21-24-18)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,20,21,22)

InChI Key

GLKRLHLNQPIXHB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3

Origin of Product

United States

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